molecular formula C12H15BrN2O2 B14917581 2-(6-Bromo-4,7-dimethoxy-1H-indol-3-yl)ethanamine

2-(6-Bromo-4,7-dimethoxy-1H-indol-3-yl)ethanamine

Cat. No.: B14917581
M. Wt: 299.16 g/mol
InChI Key: BRMXEOYAIJZLHQ-UHFFFAOYSA-N
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Description

2-(6-Bromo-4,7-dimethoxy-1H-indol-3-yl)ethanamine is a chemical compound with the molecular formula C12H15BrN2O2. It is an indole derivative, which is a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals . Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

One common synthetic route includes the bromination of 4,7-dimethoxyindole, followed by a reaction with ethylamine under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(6-Bromo-4,7-dimethoxy-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding indole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(6-Bromo-4,7-dimethoxy-1H-indol-3-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Bromo-4,7-dimethoxy-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

2-(6-Bromo-4,7-dimethoxy-1H-indol-3-yl)ethanamine can be compared with other similar indole derivatives, such as:

Properties

Molecular Formula

C12H15BrN2O2

Molecular Weight

299.16 g/mol

IUPAC Name

2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C12H15BrN2O2/c1-16-9-5-8(13)12(17-2)11-10(9)7(3-4-14)6-15-11/h5-6,15H,3-4,14H2,1-2H3

InChI Key

BRMXEOYAIJZLHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C(=CN2)CCN)OC)Br

Origin of Product

United States

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